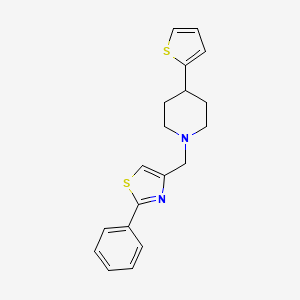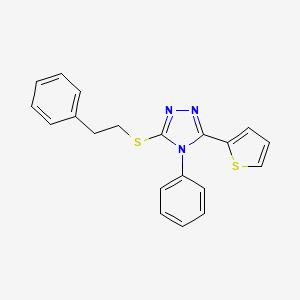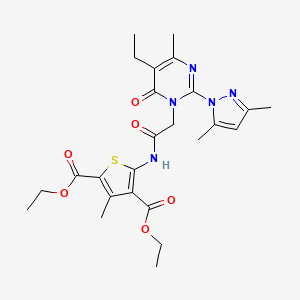![molecular formula C18H26N2O2 B2579586 (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide CAS No. 2411337-45-4](/img/structure/B2579586.png)
(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide, also known as DMXAA, is a small molecule that has been studied for its anti-tumor properties. It was first discovered in the early 1990s and has since been the subject of numerous scientific studies. In
作用機序
The exact mechanism of action of (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide is not fully understood, but it is believed to work by stimulating the immune system to attack cancer cells. This compound has been shown to activate immune cells, such as macrophages and dendritic cells, which in turn release cytokines that can kill cancer cells. This compound has also been shown to inhibit the growth of new blood vessels, which is important for the growth and spread of tumors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma), which are important for immune function. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can cause oxidative damage to cancer cells. In addition, this compound has been shown to increase the permeability of blood vessels, which can enhance the delivery of anti-cancer drugs to tumors.
実験室実験の利点と制限
One advantage of (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide is that it has been shown to have potent anti-cancer effects in a variety of cancer cell lines. Another advantage is that it has been shown to enhance the effectiveness of other anti-cancer drugs. However, there are also limitations to using this compound in lab experiments. One limitation is that it can be difficult to synthesize and purify. Another limitation is that it can be toxic to normal cells at high concentrations.
将来の方向性
There are several future directions for research on (E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide. One area of research is to further elucidate the mechanism of action of this compound. Another area is to investigate the potential use of this compound in combination with other anti-cancer drugs. Additionally, there is interest in developing new analogs of this compound that may have improved anti-cancer properties or reduced toxicity. Finally, there is interest in developing new delivery methods for this compound, such as nanoparticles or liposomes, that may enhance its effectiveness and reduce toxicity.
Conclusion:
This compound is a small molecule that has been studied extensively for its anti-tumor properties. It has been shown to have potent anti-cancer effects in a variety of cancer cell lines and has the potential to enhance the effectiveness of other anti-cancer drugs. While there are limitations to using this compound in lab experiments, there are also many future directions for research on this promising compound.
合成法
(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide can be synthesized using a multi-step process that involves the reaction of 3-phenylpropanal with oxirane, followed by the reaction of the resulting product with dimethylamine and 2-bromo-2-butene. The final step involves the reaction of the resulting product with oxalyl chloride and subsequent treatment with 3-oxa-1,5-pentanediamine.
科学的研究の応用
(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide has been studied extensively for its anti-tumor properties. It has been shown to have potent anti-cancer effects in a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to enhance the effectiveness of other anti-cancer drugs, such as cisplatin and paclitaxel.
特性
IUPAC Name |
(E)-4-(dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-20(2)11-6-9-18(21)19-17(13-15-10-12-22-14-15)16-7-4-3-5-8-16/h3-9,15,17H,10-14H2,1-2H3,(H,19,21)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHGWFZMQVXGQP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC(CC1CCOC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC(CC1CCOC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-methyl-6-nitrophenyl)amino)formamide](/img/structure/B2579510.png)



![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)
![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)



![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)